

Hexadecyltriethoxysilane reactivity with hydroxylated surfaces

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Compound of Interest

Compound Name: Hexadecyltriethoxysilane

Cat. No.: B090800

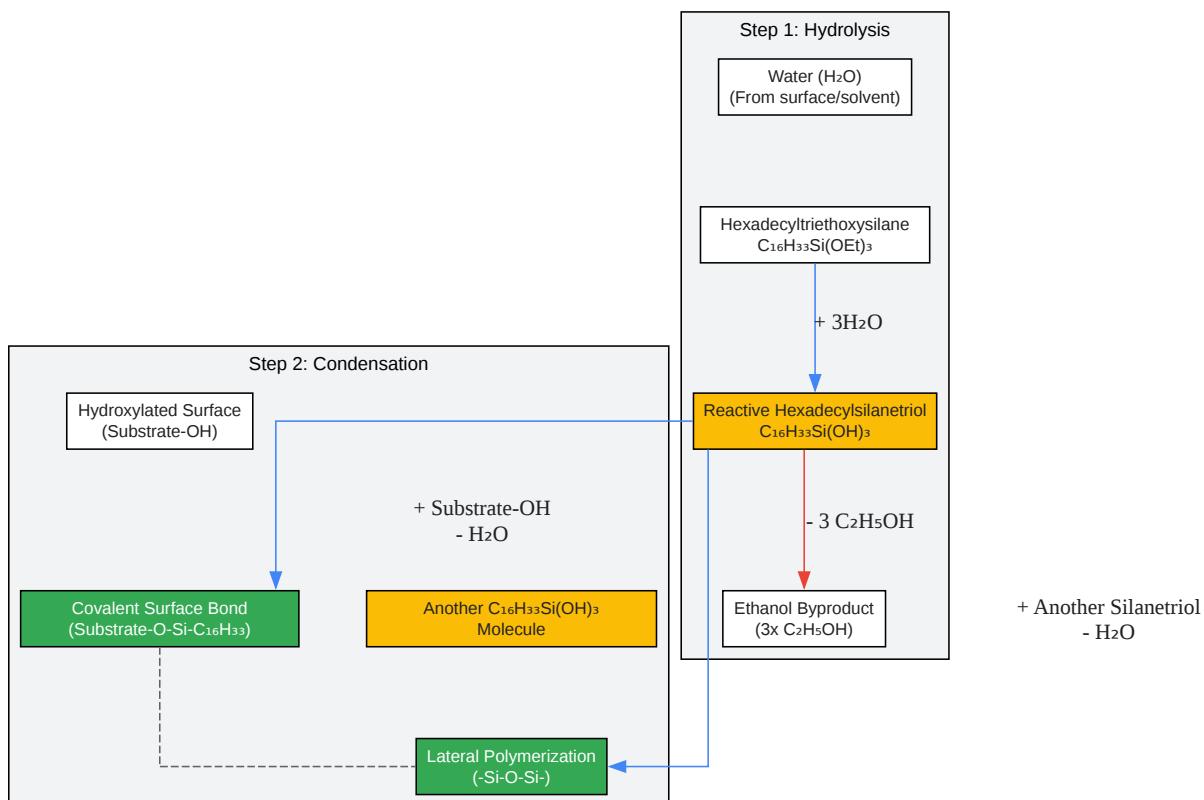
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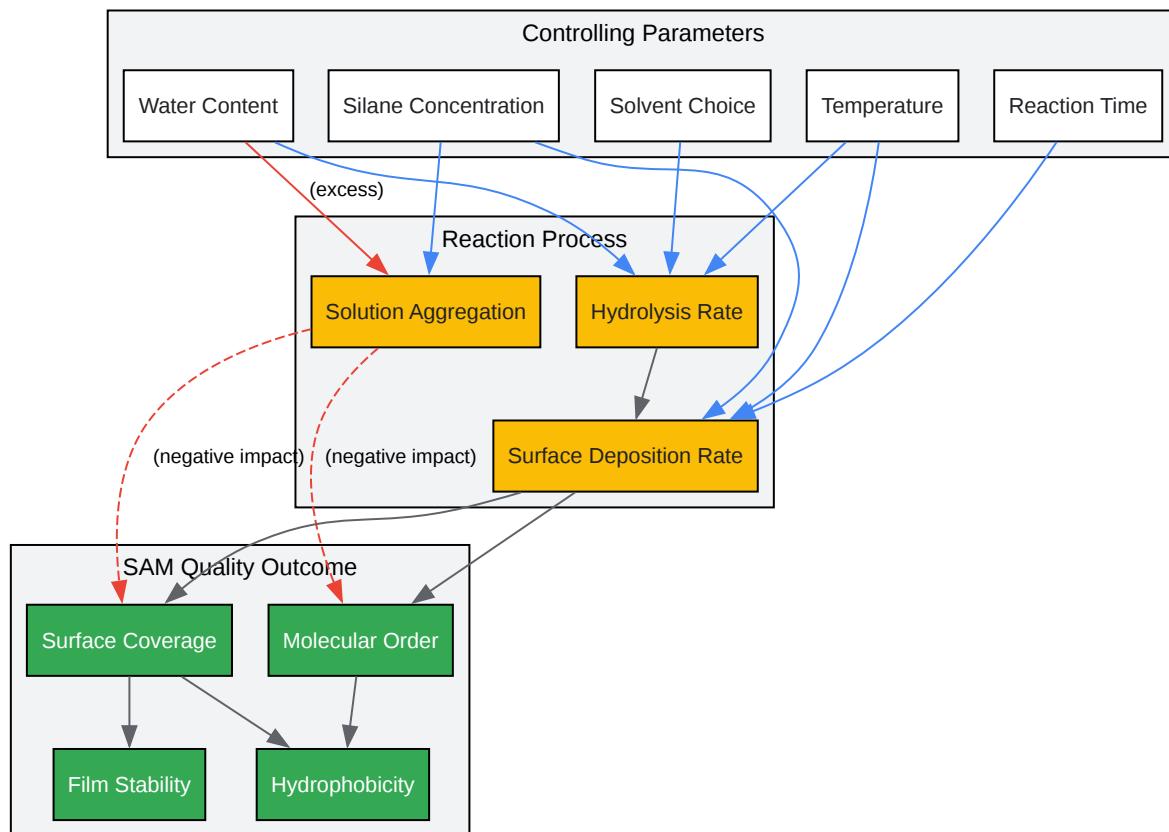
Core Reaction Mechanism: Silanization

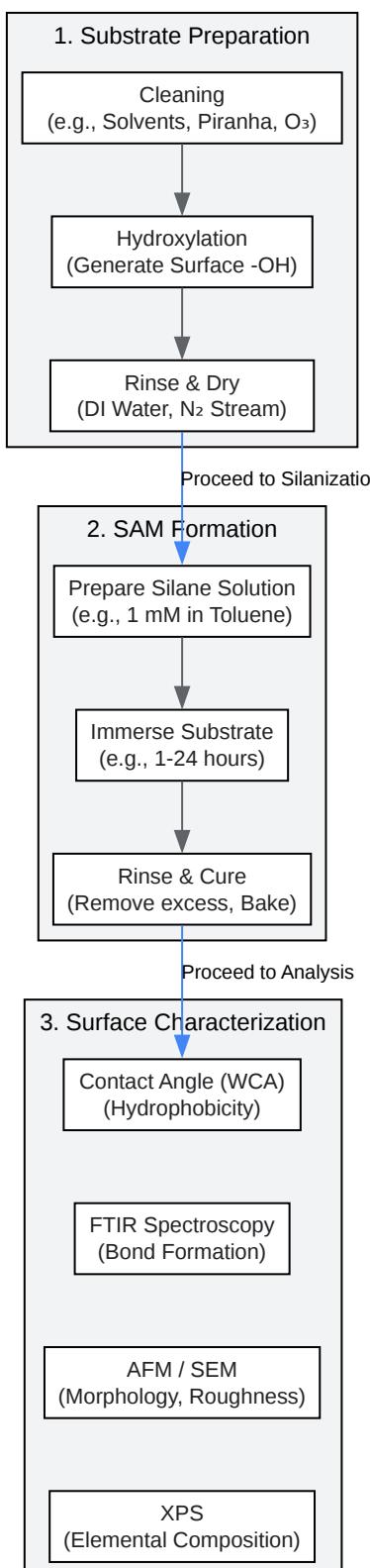
The formation of a stable siloxane bond (Si-O-Substrate) between the silane and the surface is a two-step process involving hydrolysis and condensation. The presence of a thin layer of water on the substrate is critical for initiating the reaction.[3][8][9]

- Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silane headgroup in the presence of water. This reaction sequentially replaces the alkoxy groups with hydroxyl groups (-OH), forming reactive silanol intermediates. The fully hydrolyzed hexadecylsilanetriol is a key participant in the subsequent condensation step.[8]
- Condensation: The newly formed silanol groups can then react in two ways:
 - Surface Condensation: They condense with the hydroxyl groups present on the substrate surface, forming a stable, covalent Si-O-Si linkage.[3]
 - Self-Condensation (Polymerization): They can also react with other silanol molecules, leading to lateral polymerization. This cross-linking creates a more stable and robust monolayer network on the surface.[10][11]

The following diagram illustrates this fundamental reaction pathway.





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